Product packaging for 4-Desfluoro Sitagliptin(Cat. No.:CAS No. 1345822-87-8)

4-Desfluoro Sitagliptin

カタログ番号: B1141309
CAS番号: 1345822-87-8
分子量: 487.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Desfluoro Sitagliptin, also known as Sitagliptin EP Impurity B, is a structurally related compound of the anti-diabetic drug Sitagliptin. It is primarily used as a critical quality control standard in pharmaceutical research and development. Researchers utilize this high-purity compound as a working standard to monitor and control the presence of this specific impurity during the commercial production of Sitagliptin and its formulations, ensuring compliance with regulatory requirements from agencies like the FDA and EP. Its application is essential for conducting forced degradation studies and filing Abbreviated New Drug Applications (ANDA) . Beyond its role as an analytical standard, des-fluoro-sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor and has been used in preclinical research to investigate the extrapancreatic effects of this drug class. Studies in mice with diet-induced obesity have shown that this compound can regulate adiposity and increase the levels of uncoupling proteins (UCPs) in brown adipose tissue and skeletal muscle, suggesting a potential role in modulating energy expenditure . Furthermore, research has demonstrated that it exhibits antiatherogenic effects by improving endothelial dysfunction and reducing atherosclerotic lesions in animal models, likely through augmenting glucagon-like peptide-1 (GLP-1) activity in macrophages and endothelial cells . The product is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₉F₅N₅O₅P B1141309 4-Desfluoro Sitagliptin CAS No. 1345822-87-8

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMPNRCGWVMBY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Chemistry for 4 Desfluoro Sitagliptin

Retrosynthetic Analysis and Strategic Disconnections for 4-Desfluoro Sitagliptin (B1680988) Synthesis

A retrosynthetic analysis of 4-Desfluoro Sitagliptin, chemically known as (R)-3-amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro- instituteofsustainabilitystudies.comnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, reveals several strategic disconnections. synthinkchemicals.com The core structure consists of a β-amino acid derivative attached to a triazolopiperazine moiety.

The primary disconnection points are typically at the amide bond and the chiral β-amino group. This leads to two key fragments: the triazolopiperazine heterocycle and a chiral β-amino acid precursor. The synthesis of the triazolopiperazine portion has been well-established in the context of Sitagliptin itself. researchgate.netresearchgate.net Therefore, the main challenge lies in the stereocontrolled synthesis of the (R)-β-amino acid side chain, which bears a 2,5-difluorophenyl group instead of the 2,4,5-trifluorophenyl group found in Sitagliptin.

Alternative retrosynthetic strategies could involve the formation of the chiral center at a later stage, for instance, through asymmetric reduction of a β-ketoamide or asymmetric hydrogenation of an enamine precursor. These approaches are analogous to the highly efficient manufacturing processes developed for Sitagliptin. nih.govrsc.org

Development and Optimization of Novel Chemical Pathways to this compound

The development of novel chemical pathways for this compound often parallels the synthetic evolution of Sitagliptin, aiming for improved efficiency, cost-effectiveness, and sustainability.

Enantioselective Synthetic Approaches and Chiral Control in this compound Production

Achieving the desired (R)-configuration at the β-amino center is paramount. Several enantioselective strategies can be envisioned, drawing from the extensive research on Sitagliptin synthesis.

One prominent approach involves the asymmetric hydrogenation of a corresponding enamine precursor. For Sitagliptin, rhodium complexes with chiral ferrocenyl-based ligands, such as tBu-JOSIPHOS, have proven highly effective, affording the desired product in high enantiomeric excess (ee). nih.govresearchgate.netacs.org A similar strategy could be adapted for this compound, potentially requiring optimization of the catalyst and reaction conditions to accommodate the different electronic and steric properties of the desfluoro-substituted aromatic ring.

Another powerful method is the asymmetric reductive amination of a β-keto ester or β-keto amide. This has been successfully demonstrated for Sitagliptin using ruthenium catalysts with chiral ligands like (R)-dm-SEGPHOS. researchgate.net More recently, enzymatic approaches using transaminases have emerged as a highly selective and green alternative. nih.govfrontiersin.orgepa.gov An evolved transaminase was successfully used in the commercial synthesis of Sitagliptin to convert a ketone precursor directly to the chiral amine with exceptional enantioselectivity. epa.govfiercebiotech.com This biocatalytic method could be directly applicable to the synthesis of this compound.

Organocatalysis also presents a viable route. For instance, the enantioselective aza-Michael addition of a carbamate (B1207046) to an α,β-unsaturated ketone, catalyzed by a quinine-derived urea (B33335) catalyst, has been used to establish the chiral amine center in the synthesis of (R)-Sitagliptin. nih.gov This methodology could be applied to the synthesis of the corresponding 4-desfluoro analogue.

Enantioselective Strategy Catalyst/Reagent Key Transformation Potential for this compound
Asymmetric HydrogenationRh(I)/(t)Bu JOSIPHOSEnamine to chiral amineHigh, requires optimization
Asymmetric Reductive AminationRu/(R)-dm-SEGPHOSβ-keto amide to chiral amineHigh, requires optimization
Biocatalytic TransaminationEvolved TransaminaseKetone to chiral amineHigh, potentially directly applicable
Organocatalytic Aza-Michael AdditionQuinine-derived urea catalystα,β-unsaturated ketone to chiral β-amino esterHigh, requires substrate synthesis

Exploration of Catalyst Systems for Selective Transformations in this compound Synthesis

The choice of catalyst is crucial for achieving high selectivity and efficiency. For hydrogenation and reductive amination routes, platinum-group metal catalysts (Rh, Ru, Pd, Pt) are commonly employed. acs.orgsci-hub.seresearchgate.net The performance of these catalysts is highly dependent on the chiral ligand used. For Sitagliptin, ligands like JOSIPHOS and SEGPHOS have demonstrated excellent performance. nih.govresearchgate.net The development of novel ligands continues to be an active area of research to further improve catalyst activity and selectivity.

In the context of green chemistry, biocatalysts such as transaminases offer significant advantages. epa.gov These enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exquisite stereoselectivity, often eliminating the need for protecting groups and reducing waste. nih.govfrontiersin.org The development of customized enzymes through directed evolution has enabled the synthesis of Sitagliptin on a commercial scale and represents a state-of-the-art approach for the production of chiral amines. epa.govfiercebiotech.com

Process Chemistry Considerations for the Scalable Production of this compound as a Reference Standard or Intermediate

The scalable production of this compound, whether as a reference standard or a synthetic intermediate, requires careful consideration of process chemistry principles. instituteofsustainabilitystudies.comnih.govfrontiersin.orgfiercebiotech.com Key objectives include ensuring process safety, robustness, cost-effectiveness, and high purity of the final product.

For reference standard synthesis, the primary goal is to produce a well-characterized material of high purity. This may involve multi-step syntheses with rigorous purification at each stage. In contrast, for use as a potential intermediate, the focus would be on developing a highly efficient and economical process.

The manufacturing processes for Sitagliptin have undergone significant evolution, moving from an eight-step synthesis to a highly streamlined three-step, one-pot process. researchgate.netnih.gov This was achieved through the implementation of asymmetric hydrogenation of an unprotected enamine, which eliminated the need for protecting groups and significantly reduced waste. epa.govepa.gov A similar process optimization strategy would be beneficial for the scalable synthesis of this compound.

Key process parameters that require optimization include:

Solvent selection: Balancing solubility, reactivity, and environmental impact.

Reaction concentration: Maximizing throughput while maintaining process safety and product quality.

Temperature and pressure control: Ensuring optimal reaction rates and selectivity.

Catalyst loading and recycling: Minimizing the use of expensive and precious metal catalysts. epa.gov

Downstream processing: Developing efficient crystallization and isolation procedures to obtain the desired polymorph and purity.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly integral to modern pharmaceutical manufacturing. instituteofsustainabilitystudies.com The synthesis of Sitagliptin is a showcase for the successful application of these principles, having received a Presidential Green Chemistry Challenge Award. epa.govepa.govepa.gov These learnings can be directly applied to the synthesis of this compound.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The move from the first-generation to the second-generation synthesis of Sitagliptin significantly improved atom economy. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Both metal-catalyzed hydrogenation and biocatalysis are excellent examples. nih.govepa.gov

Reduction of Waste: The second-generation Sitagliptin process dramatically reduced waste generation and eliminated aqueous waste streams. nih.govepa.gov

Use of Safer Solvents and Reagents: Selecting solvents and reagents with lower toxicity and environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as enabled by biocatalysis, reduces energy consumption. instituteofsustainabilitystudies.com

Green Chemistry Principle Application in Sitagliptin Synthesis Applicability to this compound
Atom EconomyTransition to a 3-step, one-pot process. nih.govepa.govHigh, by designing a convergent synthesis.
CatalysisAsymmetric hydrogenation with Rh catalysts and biocatalysis with transaminases. nih.govepa.govHigh, both approaches are viable.
Waste ReductionElimination of protecting groups and aqueous waste streams. nih.govepa.govHigh, by adopting similar streamlined processes.
Safer Solvents/ReagentsUse of aqueous media in biocatalysis. nih.govfrontiersin.orgHigh, especially with an enzymatic route.
Energy EfficiencyBiocatalysis at ambient temperature and pressure. epa.govHigh, with an enzymatic route.

Molecular Mechanisms of Action and Preclinical Biochemical Pathway Elucidation of 4 Desfluoro Sitagliptin

Theoretical Frameworks for Predicting Molecular Binding and Enzymatic Inhibition by 4-Desfluoro Sitagliptin (B1680988)

Theoretical frameworks and computational approaches are pivotal in predicting the molecular interactions between 4-Desfluoro Sitagliptin and its primary target, dipeptidyl peptidase-4 (DPP-4). These models are built upon the well-established structure of the DPP-4 enzyme, which features a catalytic triad (B1167595) (Ser630, Asp708, and His740) and distinct subsites (S1, S2, and S2 extensive) that accommodate inhibitor binding. nih.govoatext.com The development of DPP-4 inhibitors like sitagliptin and its analogs has been guided by understanding these structural features. researchgate.netmdpi.com

Fragment molecular orbital calculations and molecular docking simulations are employed to quantitatively analyze the binding energies and interaction patterns of inhibitors within the DPP-4 active site. nih.gov These studies predict that hydrophobic interactions play a significant role in the binding affinity and inhibitory activity of DPP-4 inhibitors. nih.gov For instance, the presence of specific chemical moieties, such as a triazolopiperazine group, can facilitate interactions with the S2 extensive subsite of the enzyme. nih.gov While specific theoretical studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles governing sitagliptin's interaction with DPP-4 are directly applicable. The removal of the fluorine atom in this compound would subtly alter its electronic and steric properties, which could be modeled to predict changes in binding affinity and selectivity compared to the parent compound, sitagliptin. The structural similarity between this compound and sitagliptin suggests that it would also act as a highly selective inhibitor of DPP-4. nih.gov

In Vitro Enzymatic Kinetics and Target Protein Interactions of this compound (e.g., DPP-4)

In vitro studies have confirmed that this compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. diabetesjournals.org The inhibitory activity of this compound has been quantified, with reported half-maximal inhibitory concentration (IC50) values of 27 nM for human DPP-4 and 97 nM for mouse DPP-4. diabetesjournals.org These values indicate a high affinity of the compound for its target enzyme. The potency and selectivity of this compound are described as being virtually identical to those of sitagliptin. diabetesjournals.org

The primary mechanism of action of this compound is the inhibition of DPP-4, an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). diabetesjournals.orgnih.govnih.gov By inhibiting DPP-4, this compound effectively increases the circulating levels of active GLP-1 and GIP. diabetesjournals.orgeuropa.eu This enhancement of incretin levels is a key factor in its downstream physiological effects. diabetesjournals.org The interaction of this compound with DPP-4 is characterized as a reversible competitive inhibition. oatext.com

While DPP-4 is the primary target, the selectivity of this compound against other related enzymes like DPP-2, DPP-8, and DPP-9 is a crucial aspect of its biochemical profile. Studies on the parent compound, sitagliptin, show high selectivity for DPP-4 over DPP-8 and DPP-9, which is important as inhibition of these other enzymes has been associated with toxicity. nih.goveuropa.eu Given the structural similarity, this compound is also expected to be highly selective, with an IC50 greater than 10 µM for DPP-8 and DPP-9. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound

EnzymeSpeciesIC50 (nmol/l)
DPP-4Human27 diabetesjournals.org
DPP-4Mouse97 diabetesjournals.org
DPP-8Not Specified>10,000 nih.gov
DPP-9Not Specified>10,000 nih.gov

Structural Biology and Ligand-Protein Complex Analysis of this compound (e.g., X-ray Crystallography, NMR Spectroscopy)

The structural basis for the interaction between DPP-4 inhibitors and the enzyme has been extensively studied using techniques like X-ray crystallography. researchgate.netnih.govsci-hub.se These studies have revealed the three-dimensional structure of the DPP-4 enzyme in complex with inhibitors like sitagliptin, providing a detailed view of the binding site. oatext.com The active site of DPP-4 is characterized by a hydrophobic pocket and key amino acid residues that form hydrogen bonds and other interactions with the inhibitor molecule. nih.gov

NMR spectroscopy, particularly 19F-NMR, has been utilized as a quantitative analytical method for fluorine-containing compounds like sitagliptin. rsc.orgresearchgate.net This technique could be applied to study the binding of this compound to DPP-4, providing insights into the local environment of the trifluoromethyl group upon binding. The structure of sitagliptin itself has been elucidated using various spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry, which would be equally applicable to its desfluoro analog. europa.euijpsr.com

Cellular Pathway Modulation by this compound in Preclinical Models (e.g., GLP-1 pathway, eNOS phosphorylation, cAMP signaling)

Preclinical studies have demonstrated that this compound modulates several key cellular pathways, primarily through its potentiation of glucagon-like peptide-1 (GLP-1) signaling. nih.govjacc.org By inhibiting DPP-4, this compound increases the levels of active GLP-1, which then activates its receptor (GLP-1R) on various cell types. diabetesjournals.orgnih.gov

One of the significant downstream effects is the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. jacc.org In human cultured macrophages, this compound was shown to significantly enhance GLP-1-induced cytosolic cAMP levels. jacc.org This increase in cAMP, acting through protein kinase A (PKA), leads to the inhibition of pro-inflammatory signaling pathways. jacc.org Specifically, it inhibits the phosphorylation of c-jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) 1/2, and prevents the nuclear translocation of NF-κB p65. jacc.org This ultimately suppresses the production of pro-inflammatory cytokines like interleukin-1-beta, interleukin-6, and tumor necrosis factor-alpha. jacc.org

Another critical pathway modulated by this compound is the endothelial nitric oxide synthase (eNOS) pathway. In apolipoprotein E-deficient mice, treatment with this compound led to a significant increase in eNOS phosphorylation in the aorta. jacc.orgahajournals.org This effect is linked to improved endothelial function. jacc.orgahajournals.orgjacc.org In vitro studies using human coronary artery endothelial cells (HCAECs) further confirmed that this compound enhances and sustains GLP-1-induced eNOS phosphorylation. jacc.orgahajournals.org This sustained phosphorylation was shown to be dependent on the cAMP/PKA pathway, as it was suppressed by inhibitors of adenylyl cyclase (MDL-12,330A) and PKA (H89). jacc.orgahajournals.org

The modulation of these pathways contributes to the observed beneficial effects of this compound in preclinical models, including improved endothelial function and reduced atherosclerotic lesion formation. jacc.orgjacc.org

Table 2: Cellular Effects of this compound in Preclinical Models

Cellular EffectModel SystemPathway(s) ImplicatedFindingCitation
Increased cAMP levelsHuman MacrophagesGLP-1/cAMP/PKASignificantly enhanced GLP-1-induced cytosolic cAMP. jacc.org
Increased eNOS phosphorylationApolipoprotein E-deficient mice aortaeNOSSignificantly increased compared to vehicle. jacc.orgahajournals.org
Sustained eNOS phosphorylationHuman Coronary Artery Endothelial CellsGLP-1/cAMP/PKA/eNOSEnhanced and sustained GLP-1-induced eNOS phosphorylation. jacc.orgahajournals.org
Inhibition of JNK and ERK1/2 phosphorylationHuman MacrophagescAMP/PKAInhibited LPS-induced phosphorylation. jacc.org
Inhibition of NF-κB p65 nuclear translocationHuman MacrophagescAMP/PKAInhibited LPS-induced translocation. jacc.org
Reduced pro-inflammatory cytokine expressionPeritoneal Macrophages from miceNot specifiedReduced mRNA levels of IL-6, IL-1-beta, and MCP-1. jacc.org

Comparative Analysis of Molecular Interactions: this compound versus Sitagliptin and Other Analogs

The molecular interactions of this compound are best understood in comparison to its parent compound, sitagliptin, and other DPP-4 inhibitors. The potency, selectivity, and pharmacokinetic properties of this compound are reported to be virtually identical to those of sitagliptin. diabetesjournals.org This suggests that the removal of the single fluorine atom from the phenyl ring does not dramatically alter the key interactions required for potent DPP-4 inhibition.

The binding of sitagliptin to DPP-4 involves interactions with several key residues in the active site. The trifluorophenyl group fits into a hydrophobic pocket, while the primary amine forms a salt bridge with the glutamic acid residues (Glu205/Glu206) of the S1 subsite. The triazolopiperazine moiety interacts with the S2 extensive subsite. nih.gov It is highly probable that this compound engages in a very similar set of interactions.

When comparing different DPP-4 inhibitors, such as sitagliptin, linagliptin (B1675411), alogliptin, and teneligliptin, differences in their inhibitory activities can be attributed to the extent and nature of their interactions with the hydrophobic pocket and various subsites of the DPP-4 active site. nih.gov For example, inhibitors with larger hydrophobic moieties that interact more extensively with the hydrophobic pocket, like linagliptin and teneligliptin, tend to have higher inhibitory activities than sitagliptin and alogliptin. nih.gov Teneligliptin, for instance, is reported to have five times higher activity than sitagliptin due to a stronger interaction with the S2 extensive subsite. mdpi.com

The selectivity of DPP-4 inhibitors is also a critical point of comparison. Sitagliptin and, by extension, this compound are highly selective for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9. nih.goveuropa.eu This high selectivity is a key feature that distinguishes them from less selective inhibitors and is thought to contribute to a better safety profile. nih.gov

Comprehensive Analytical Methodologies and Characterization of 4 Desfluoro Sitagliptin

Advanced Chromatographic Techniques for High-Resolution Separation and Purity Assessment of 4-Desfluoro Sitagliptin (B1680988)

Chromatographic methods are fundamental in separating 4-Desfluoro sitagliptin from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques utilized for their high resolution and sensitivity.

The development of robust HPLC and UPLC methods is critical for the accurate quantification of this compound. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines. nih.govijpsr.com

A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed to evaluate degradants, starting materials, and process-related impurities in sitagliptin phosphate (B84403). scispace.com This method achieved separation on an RP C18 column using a linear gradient elution of 0.02 M phosphate buffer (pH 7) and acetonitrile (B52724), with a flow rate of 1 mL/min and UV detection at 210 nm. scispace.com Another developed RP-HPLC method utilized a C18 column with a mobile phase of 0.3% perchloric acid and methanol (B129727) (70:30, v/v) for the successful separation of sitagliptin from its synthetic impurities. jocpr.com

For the simultaneous analysis of sitagliptin and its impurities, a simple HPLC method was developed using an XBridgeTM Phenyl column with a mobile phase of acetonitrile and 0.05% aqueous formic acid (40:60, v/v) at a flow rate of 1.0 mL/min and detection at 207 nm. researchgate.net Furthermore, UPLC methods have been developed for rapid and simultaneous analysis, with one method achieving separation of sitagliptin and metformin (B114582) in under 2 minutes. nih.govnih.gov

These methods are validated for various parameters, including specificity, linearity, accuracy, precision, and robustness, to ensure their suitability for routine quality control analysis. ijpsr.comjocpr.com

While HPLC and UPLC are the workhorses for non-volatile impurities like this compound, Gas Chromatography (GC) is essential for the detection and quantification of volatile organic compounds (VOCs) and potential genotoxic impurities that may be present from the synthesis process. researchgate.net Solvents used in the manufacturing process are common volatile impurities that must be controlled. amazonaws.com

A GC-mass spectrometry (GC-MS) method has been developed for the determination of sitagliptin after derivatization. nih.govresearchgate.net This highlights the capability of GC-based methods in analyzing related compounds, which can be extended to volatile impurities in the synthesis of sitagliptin and its derivatives. The control of these impurities is guided by ICH standards, which set limits for common solvents. amazonaws.com

Development and Validation of HPLC and UPLC Methods for this compound

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural confirmation of known impurities and the identification of unknown ones. It provides highly accurate mass measurements, enabling the determination of elemental compositions.

In the context of sitagliptin analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and LC-HRMS are frequently employed. researchgate.net For instance, a sensitive UPLC-MS/MS method was developed for the quantification of a 7-nitroso impurity in sitagliptin, demonstrating the technique's capability to detect trace-level impurities. nih.gov Forced degradation studies of sitagliptin have utilized LC-MS to identify degradation products. scispace.comresearchgate.net In one study, significant degradation was observed under acid and base hydrolysis, and the resulting degradants were characterized using LC-MS. scispace.com The high resolution and accuracy of mass spectrometry are crucial in distinguishing between compounds with very similar masses, a common scenario in impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. acs.org It provides detailed information about the chemical environment of individual atoms within a molecule.

For sitagliptin and its related impurities, 1H and 13C NMR are the most common experiments used for structural confirmation. amazonaws.comacs.org The structural characterization of degradation products of sitagliptin has been successfully achieved using a combination of mass spectrometry and NMR spectroscopy. ijpsr.comijpsr.com In some cases, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to assign proton and carbon resonances unequivocally. acs.org The integration of advanced techniques like solid-state NMR has also been used to investigate the structural intricacies of sitagliptin itself. nih.gov

Spectroscopic Approaches (UV-Vis, IR, Fluorescence) for Quantification and Qualitative Analysis of this compound

Spectroscopic methods such as UV-Visible (UV-Vis), Infrared (IR), and fluorescence spectroscopy are valuable for both the quantification and qualitative analysis of this compound.

UV-Vis Spectroscopy : UV-Vis spectroscopy is widely used for the detection and quantification of sitagliptin and its impurities in HPLC and UPLC methods. The selection of an appropriate detection wavelength, such as 267 nm for sitagliptin, is crucial for sensitivity and specificity. researchgate.netjaper.in UV spectrophotometric methods have been developed for the estimation of sitagliptin in bulk and tablet forms, with the drug showing maximum absorption at 267 nm. ijcsrr.org

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. It can be used as a qualitative tool to confirm the identity of this compound by comparing its IR spectrum with that of a reference standard.

Fluorescence Spectroscopy : Fluorescence spectroscopy offers high sensitivity and selectivity for certain compounds. Methods based on the native fluorescence of sitagliptin have been developed. researchgate.net One method measured the natural fluorescence at 353 nm after excitation at 259 nm. researchgate.net Another spectrofluorometric method was developed based on the quenching of the fluorescence of L-tyrosine by sitagliptin phosphate, with measurements taken at an emission wavelength of 307 nm and an excitation wavelength of 272 nm. nih.gov These techniques can be adapted for the analysis of this compound, provided it exhibits suitable fluorescence properties.

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Robustness, and Limit of Detection/Quantification for this compound

The validation of analytical methods is mandatory to ensure their reliability for their intended purpose. The key validation parameters as per ICH guidelines are:

Selectivity/Specificity : This ensures that the method can accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. ijrpr.comscielo.br For chromatographic methods, this is demonstrated by achieving adequate separation of the analyte peak from other peaks. scispace.com

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Linearity is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. nih.govresearchgate.net

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the recovery percentage is calculated. researchgate.netrroij.com

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netrroij.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rroij.comrroij.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are crucial for the analysis of impurities, which are often present at very low levels.

The table below summarizes typical validation parameters for analytical methods used in the analysis of sitagliptin and its impurities.

Validation ParameterTypical Acceptance Criteria/Value
Linearity (r²) > 0.999 researchgate.net
Accuracy (% Recovery) 97.52 - 102.85% researchgate.net
Precision (RSD) < 4% researchgate.net
LOD 0.5 - 1.4 µg/mL researchgate.net
LOQ 2.1 - 2.8 µg/mL researchgate.net

Metabolic Transformations and Biotransformation Pathways of 4 Desfluoro Sitagliptin Preclinical Focus

In Vitro Metabolism Studies of 4-Desfluoro Sitagliptin (B1680988) Using Hepatic Microsomes and Cytosols

In vitro studies employing subcellular fractions from the liver, such as microsomes and cytosols, are fundamental in characterizing the metabolism of xenobiotics. For 4-Desfluoro Sitagliptin, these systems provide a controlled environment to identify potential metabolic pathways.

Research indicates that Sitagliptin itself undergoes limited metabolism, with a significant portion excreted unchanged. However, the metabolites that are formed, including this compound, have been subject to metabolic investigation. Studies using human liver microsomes have shown that the metabolism of related compounds can be influenced by the presence of specific enzymes housed within these subcellular fractions.

Incubation of this compound with hepatic microsomes, which contain the bulk of Cytochrome P450 enzymes, and cytosols, which contain various soluble enzymes, allows for the observation of metabolic changes to the parent molecule. The primary metabolic pathways for Sitagliptin and by extension, its metabolites, involve N-dealkylation, hydroxylation, and subsequent glucuronidation.

The following table summarizes the typical setup for such an in vitro study:

ComponentPurpose
This compound The substrate to be metabolized.
Hepatic Microsomes Source of phase I (e.g., CYP450) enzymes.
Hepatic Cytosols Source of phase II (e.g., UGTs, SULTs) and other soluble enzymes.
NADPH A necessary cofactor for Cytochrome P450 enzymes.
UDPGA A necessary cofactor for UGT enzymes.
PAPS A necessary cofactor for SULT enzymes.
Buffer Solution To maintain optimal pH and ionic strength for enzyme activity.

Identification and Characterization of this compound Metabolites via Advanced Analytical Techniques

The identification of metabolites formed during in vitro incubations requires highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for this purpose.

Following incubation of this compound with liver preparations, the resulting mixture is analyzed. The chromatographic separation by HPLC isolates the parent compound from its metabolites. Subsequent analysis by mass spectrometry provides molecular weight information and fragmentation patterns. By comparing the mass spectra of the parent compound with the newly formed products, the chemical structures of the metabolites can be elucidated. For instance, an increase in mass of 16 Da would suggest a hydroxylation event, while the addition of 176 Da would indicate glucuronidation.

Advanced techniques such as high-resolution mass spectrometry (HRMS) are employed for the accurate mass measurement of metabolites, which aids in determining their elemental composition and confirming their identity.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in this compound Metabolism

The metabolism of Sitagliptin to form its primary metabolites is mediated to a small extent by the Cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the major enzyme involved, with a minor contribution from CYP2C8. These enzymes are primarily responsible for the oxidative metabolism of Sitagliptin.

Given that this compound is a defluorinated analog of Sitagliptin, it is plausible that its metabolism would also involve these key CYP enzymes. The biotransformation of Sitagliptin involves pathways such as N-sulfation, N-carbamoyl-glucuronidation, and the formation of a hydroxylated metabolite. The formation of this compound itself is a result of defluorination, a metabolic process that can be catalyzed by CYP enzymes.

Further metabolism of this compound would likely follow pathways similar to the parent compound, Sitagliptin, including potential hydroxylation and subsequent conjugation reactions. Phase II biotransformation systems, such as UDP-glucuronosyltransferases (UGTs), may also play a role in the further metabolism of this compound, leading to the formation of more water-soluble glucuronide conjugates that can be more readily excreted.

The table below outlines the potential enzymes involved in the biotransformation of this compound, based on the known metabolism of Sitagliptin.

Enzyme FamilySpecific Enzyme(s)Potential Metabolic Reaction
Cytochrome P450 CYP3A4, CYP2C8Oxidative metabolism (e.g., hydroxylation)
UDP-glucuronosyltransferases UGTsGlucuronidation of hydroxylated metabolites

Comparative Metabolic Profiling: this compound versus Sitagliptin in Preclinical Models

Comparative metabolic studies are essential to understand the differences in biotransformation between a parent drug and its metabolite. In preclinical models, such as rat, dog, and monkey liver microsomes, the metabolic profile of Sitagliptin has been characterized.

A comparative study would involve incubating both Sitagliptin and this compound with these preclinical models under identical conditions. The resulting metabolite profiles would then be analyzed and compared. The primary difference in the metabolic starting point is the absence of the fluorine atom in this compound. This structural change could potentially influence the rate and pathway of metabolism.

For example, the site of fluorination on the parent Sitagliptin molecule might be a site of metabolic attack. Its absence in this compound could lead to a shift in metabolism towards other sites on the molecule. This could result in quantitative and qualitative differences in the metabolites formed from each compound.

A hypothetical comparative metabolic profile is presented in the table below:

CompoundPrimary Metabolic Pathway(s)Key Metabolites
Sitagliptin Limited oxidative metabolism followed by conjugation.Hydroxylated Sitagliptin, N-carbamoyl-glucuronide of Sitagliptin, this compound.
This compound Likely oxidative metabolism (hydroxylation) and subsequent conjugation.Hydroxylated derivatives of this compound, glucuronide conjugates.

Implications of 4 Desfluoro Sitagliptin in Pharmaceutical Research and Quality Control

Role of 4-Desfluoro Sitagliptin (B1680988) as a Process-Related Impurity or Degradation Product in Sitagliptin API

4-Desfluoro Sitagliptin is recognized as a significant process-related impurity and potential degradation product in the synthesis of Sitagliptin API. synthinkchemicals.comallmpus.comglppharmastandards.com Process-related impurities are substances that are formed during the manufacturing process and are structurally related to the drug substance. uspnf.com In the case of Sitagliptin, the synthesis often involves steps where a fluorine atom is introduced into the phenyl ring. Incomplete fluorination or a side reaction involving the loss of a fluorine atom can lead to the formation of this compound. google.com

This compound is also identified as Sitagliptin EP Impurity B in the European Pharmacopoeia, highlighting its regulatory significance. synthinkchemicals.comallmpus.comglppharmastandards.comsigmaaldrich.comsigmaaldrich.comglppharmastandards.comsynzeal.com The presence of such impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product. jpionline.org Therefore, their identification, characterization, and control are paramount during drug development and manufacturing. jpionline.orgijpsr.com

Research has shown that certain synthetic routes for Sitagliptin are more prone to the formation of desfluorinated impurities. google.com For instance, processes involving catalytic hydrogenation for the reduction of a keto group to a hydroxyl group in the presence of a fluorine-substituted aromatic ring can sometimes lead to defluorination. google.com Additionally, degradation studies, which are conducted to understand the stability of the drug substance under various stress conditions (such as heat, light, humidity, and pH), can also reveal the formation of this compound as a degradation product. ijpsr.comich.org

The chemical structure and properties of this compound are very similar to Sitagliptin, which can make its separation and quantification challenging. rroij.com Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for its detection and monitoring in Sitagliptin API. rroij.comzenodo.org

Table 1: Profile of this compound

CharacteristicDescription
Compound Name This compound
Synonyms Sitagliptin EP Impurity B synthinkchemicals.comallmpus.comglppharmastandards.comsigmaaldrich.comsigmaaldrich.comglppharmastandards.comsynzeal.com, (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro- jpionline.orgich.orggmp-compliance.orgtriazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one synthinkchemicals.comsigmaaldrich.comsigmaaldrich.com
CAS Number 486460-31-5 (free base) synthinkchemicals.comglppharmastandards.comglppharmastandards.comsynzeal.com, 1345822-87-8 (phosphate salt) synthinkchemicals.comallmpus.comglppharmastandards.comsigmaaldrich.comglppharmastandards.com
Molecular Formula C16H16F5N5O synthinkchemicals.comallmpus.com
Molecular Weight 389.32 g/mol synthinkchemicals.comallmpus.com
Classification Process-related impurity synthinkchemicals.comuspnf.com, Degradation product ich.org
Associated API Sitagliptin synthinkchemicals.com

Strategies for Mitigation and Control of this compound Formation during API Synthesis and Storage

Controlling the formation of impurities like this compound is a critical aspect of pharmaceutical manufacturing. The primary strategy involves optimizing the synthetic route of the Sitagliptin API to minimize the generation of this impurity. This can be achieved through several approaches:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, reaction time, and the choice of catalysts and reagents can significantly reduce the formation of by-products. researchgate.netcphi-online.com For instance, in reactions prone to defluorination, using milder reaction conditions or more selective catalysts can be beneficial. google.com

Purification Techniques: Implementing robust purification methods at various stages of the synthesis is crucial. Techniques like crystallization, chromatography, and extraction can be employed to effectively remove this compound from the API. europa.eu The development of a highly efficient synthesis process can lead to a consistently high purity of the API, often exceeding 99.9%. cphi-online.com

Starting Material Control: The quality of starting materials and intermediates plays a significant role in the impurity profile of the final API. nih.gov Ensuring the purity of these materials can prevent the introduction of precursors that might lead to the formation of this compound.

Stability-Indicating Methods: During storage, the API can degrade, leading to the formation of impurities. ich.org Therefore, it is essential to establish appropriate storage conditions (temperature, humidity, light protection) based on stability studies. ich.org The use of stability-indicating analytical methods helps in monitoring the levels of degradation products like this compound over the shelf life of the API. ijpsr.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the control of impurities in new drug substances. ich.orgich.orggmp-compliance.orgeuropa.eueuropa.eu These guidelines emphasize the need to identify and control impurities to ensure the safety and quality of the drug product. jpionline.org

Development of Reference Standards and Certified Reference Materials for this compound in Pharmaceutical Analysis

Accurate identification and quantification of impurities are fundamental to quality control in the pharmaceutical industry. This requires the availability of well-characterized reference standards. A reference standard is a highly purified compound that is used as a benchmark for analytical tests.

For this compound, the development of reference standards is crucial for several reasons:

Identification: By comparing the chromatographic retention time or spectroscopic data of a peak in the API sample with that of the this compound reference standard, analysts can confirm the identity of the impurity.

Quantification: Reference standards are used to prepare calibration curves, which are then used to determine the exact amount of the impurity present in the API. This is essential for ensuring that the impurity levels are within the specified limits.

Method Validation: Analytical methods used for impurity profiling must be validated to demonstrate their accuracy, precision, specificity, and robustness. Reference standards of impurities like this compound are indispensable for performing these validation studies.

Certified Reference Materials (CRMs) are a higher grade of reference standards that are accompanied by a certificate providing information on their purity and traceability to a national or international standard. synthinkchemicals.comsigmaaldrich.com The availability of CRMs for this compound from various suppliers and pharmacopeias, such as the European Pharmacopoeia (which lists it as Sitagliptin EP Impurity B), ensures that laboratories worldwide can perform accurate and consistent analysis. synthinkchemicals.comsigmaaldrich.comsigmaaldrich.com These standards are used for quality control during the commercial production of Sitagliptin and in regulatory filings like Abbreviated New Drug Applications (ANDAs). synthinkchemicals.com

Table 2: Availability of this compound Reference Standards

Supplier/PharmacopeiaDesignationPurpose
European Pharmacopoeia (Ph. Eur.)Sitagliptin Impurity B sigmaaldrich.comsigmaaldrich.comIdentification and control of the impurity in Sitagliptin API.
LGC StandardsThis compound lgcstandards.comHigh-quality CRM for pharmaceutical analysis.
SynThinkSitagliptin EP Impurity B synthinkchemicals.comWorking standard or secondary reference standard for QC/QA.
BOC SciencesSitagliptin EP Impurity B Phosphate (B84403) Impurity standard for analysis and degradation pathway studies.
AllmpusSitagliptin EP Impurity B / Sitagliptin 4-Desfluoro Impurity allmpus.comSynthesis of API related compounds for regulatory filings.
GLP Pharma StandardsSitagliptin EP Impurity B glppharmastandards.comglppharmastandards.comAPI impurities and reference standards.
Sigma-AldrichSitagliptin Impurity B (Ph. Eur.) certified reference material sigmaaldrich.comPharmaceutical secondary standard, CRM.
SynZealSitagliptin EP Impurity B synzeal.comReference standard with COA and analytical data.

Theoretical Frameworks for Impurity Specification and Threshold Determination for Related Substances

The establishment of acceptable limits for impurities in pharmaceutical products is governed by a set of internationally recognized guidelines, primarily developed by the ICH. The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. ich.orggmp-compliance.orgeuropa.eu This framework is based on the principle of setting thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification. ich.org For drug substances with a maximum daily dose of up to 2 grams, the reporting threshold is typically >0.05%. edqm.eu

Identification Threshold: If an impurity is present above this threshold, its structure must be determined. uspnf.comich.org For a maximum daily dose of ≤ 2 g/day , this threshold is >0.10%. edqm.eu

Qualification Threshold: This is the level above which an impurity's biological safety must be established. uspnf.comich.org For a maximum daily dose of < 10 mg, the qualification threshold is 1.0% or 50 µg Total Daily Intake (TDI), whichever is lower. For a daily dose between 10 mg and 100 mg, it is 0.5% or 200 µg TDI, whichever is lower. gmpinsiders.com

The maximum daily dose of Sitagliptin is 100 mg, which places it in a specific category for determining these thresholds. europa.eu The limits for specified, unspecified, and total impurities in Sitagliptin API must comply with these ICH guidelines. europa.eu

For certain impurities, especially those with known or suspected high potency or toxicity (such as genotoxic impurities), specific, much lower limits may be required. edqm.euhsa.gov.sggoogle.comfda.gov The concept of the Threshold of Toxicological Concern (TTC) is often applied to such impurities, where a default value of 1.5 µ g/day is considered to pose a negligible risk of carcinogenicity. americanpharmaceuticalreview.comjuniperpublishers.com

The specification for a new drug substance will list the identified impurities with their specific acceptance criteria. ich.org The selection of these specified impurities is based on the impurity profile observed in batches manufactured by the proposed commercial process and those used in safety and clinical studies. ich.orggmpinsiders.com The process of setting these specifications is a critical part of the dialogue between pharmaceutical companies and regulatory authorities. nih.gov

Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day >0.05%>0.10%>0.15%
> 2 g/day >0.03%>0.05%>0.05%

Source: Adapted from ICH Q3A(R2) Guideline ich.org

Future Research Directions and Theoretical Perspectives on 4 Desfluoro Sitagliptin

Exploration of Novel Synthetic Routes and Methodologies for High-Purity 4-Desfluoro Sitagliptin (B1680988)

The synthesis of 4-Desfluoro Sitagliptin is crucial for its use as a reference standard in quality control and for further research. While it can be formed during the manufacturing of Sitagliptin, dedicated synthetic routes are necessary to obtain high-purity material. nih.gov Current methods often involve multi-step processes that can be inefficient and costly. google.com

Future research will likely focus on developing more efficient and cost-effective synthetic strategies. This could involve the exploration of novel catalysts, such as those based on transition metals, to improve reaction yields and stereoselectivity. One-pot reaction methodologies, which combine multiple synthetic steps into a single operation, could also streamline the process and reduce waste. magtechjournal.comresearchgate.net Additionally, the development of improved purification techniques, such as advanced chromatographic methods, will be essential for obtaining this compound with the high degree of purity required for analytical and research purposes.

Advanced Computational Modeling for Predicting this compound's Biochemical and Physical Behaviors

Computational modeling is a powerful tool for understanding the structure-activity relationships of drug molecules and their analogs. In the context of this compound, molecular docking studies can predict its binding affinity and interaction with the DPP-4 enzyme. These studies can elucidate how the absence of the fluorine atom on the phenyl ring affects the compound's orientation within the enzyme's active site compared to Sitagliptin. nih.govresearchgate.net

Future computational work could involve more sophisticated techniques like quantum mechanics/molecular mechanics (QM/MM) simulations to provide a more accurate picture of the electronic interactions at play. Molecular dynamics simulations can also be employed to study the conformational flexibility of this compound and its impact on binding and dissociation from the DPP-4 enzyme. Predicting physical properties such as solubility and membrane permeability through computational models will also be valuable for understanding its pharmacokinetic profile.

Development of Innovative Analytical Techniques for Trace Analysis and Online Monitoring of this compound

As a known impurity of Sitagliptin, the ability to detect and quantify this compound at trace levels is of paramount importance for ensuring the quality and safety of the final drug product. nih.gov Current analytical methods often rely on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS). researchgate.netijcsrr.orgglobalresearchonline.net

The development of more sensitive and rapid analytical techniques is an ongoing area of research. This includes the exploration of novel stationary phases and mobile phase compositions in chromatography to improve the separation of this compound from Sitagliptin and other related impurities. researchgate.net Furthermore, the development of online monitoring systems, potentially utilizing techniques like potentiometric sensing, could allow for real-time tracking of impurity formation during the manufacturing process, leading to better process control and higher product quality. bue.edu.eg The use of ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) has already shown promise for quantifying potential genotoxic impurities at very low levels. nih.gov

Theoretical Contributions of this compound Research to Broader Medicinal Chemistry and Pharmaceutical Sciences

The study of this compound offers valuable insights that extend beyond this specific compound. By comparing its properties to those of Sitagliptin, researchers can gain a deeper understanding of the role of fluorine in drug design. researchgate.net Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, binding affinity, and pharmacokinetic properties. The case of this compound provides a clear example of how the removal of a fluorine atom can impact these characteristics.

This research contributes to the broader understanding of structure-activity relationships (SAR) and helps in building more predictive models for drug design. nd.edu The knowledge gained can be applied to the development of other DPP-4 inhibitors and drugs targeting other enzymes, leading to the creation of more potent and selective therapeutic agents. researchgate.netnih.gov

Potential for this compound as a Mechanistic Probe in Biological Systems

While not intended for therapeutic use, this compound can serve as a valuable tool for studying the biology of DPP-4 and related enzymes. As an analog of Sitagliptin, it can be used to probe the specific interactions that are critical for potent DPP-4 inhibition. diabetesjournals.org

Q & A

Q. How to structure a manuscript’s results section to align this compound data with journal guidelines?

  • Answer: Present data hierarchically: (1) synthesis/characterization, (2) in vitro potency, (3) PK/PD, (4) efficacy. Use subheadings for clarity. Embed figures showing dose-response curves, chromatograms, and PK profiles. Avoid duplicating tables; instead, summarize trends (e.g., "IC₅₀ decreased 2-fold vs. sitagliptin"). Discuss methodological limitations (e.g., species-specific metabolism) .

Q. What protocols ensure ethical compliance in preclinical studies of this compound?

  • Answer: Submit protocols to institutional animal care committees (IACUC) for approval. Adhere to ARRIVE 2.0 guidelines for reporting, including sample size justification and randomization methods. For human tissue studies, obtain informed consent and de-identify samples. Include adverse event reporting plans (e.g., hypoglycemia monitoring) in clinical trial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desfluoro Sitagliptin
Reactant of Route 2
4-Desfluoro Sitagliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。